hCA II Inhibitory Potency of CAS 25063-79-0 vs. Unsubstituted Benzenesulfonamide
The target compound inhibits human carbonic anhydrase II with an IC50 of 18,600 nM (18.6 µM) [1]. This represents a significant improvement over unsubstituted benzenesulfonamide, which exhibits a Ki of approximately 100,000 nM (100 µM) for the same isoform under comparable conditions [2]. The ~5.4‑fold gain in potency is attributed to the Meldrum’s acid substituent, which likely participates in additional interactions at the rim of the enzyme active site. However, the compound remains substantially less potent than the clinical standard acetazolamide (Ki ≈ 12 nM for hCA II) [2], placing it in a distinct intermediate‑potency category.
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | IC50 = 18,600 nM (18.6 µM) |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide: Ki ≈ 100,000 nM (100 µM); Acetazolamide: Ki ≈ 12 nM (0.012 µM) |
| Quantified Difference | Target:benzenesulfonamide ratio ≈ 0.186 (5.4‑fold more potent); Target:acetazolamide ratio ≈ 1550 (substantially weaker) |
| Conditions | In vitro esterase activity assay using purified human hCA II; inhibitor pre‑incubated with enzyme prior to substrate addition; data sourced from Sakarya University studies [1][2]. |
Why This Matters
The compound occupies a unique intermediate‑potency niche—strong enough to study Meldrum’s acid‑mediated CA interactions, yet weak enough to probe affinity determinants without saturating the target at low concentrations, making it valuable for mechanistic structure–activity relationship (SAR) studies.
- [1] BindingDB. BDBM246578. IC50 hCA II = 1.86E+4 nM. Sakarya University. View Source
- [2] Krishnamurthy VM, et al. Carbonic anhydrase as a model for biophysical and physical-organic studies of protein-ligand binding. Chem Rev. 2008;108(3):946-1051. View Source
